Diethyl [ethoxy(phenyl)methyl]phosphonate
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Overview
Description
Diethyl [ethoxy(phenyl)methyl]phosphonate is an organophosphorus compound that belongs to the class of phosphonates. These compounds are characterized by the presence of a phosphorus atom bonded to an organic moiety and two ethoxy groups. This compound is used in various chemical reactions and has applications in multiple fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [ethoxy(phenyl)methyl]phosphonate can be achieved through several methods. One common approach is the Michaelis–Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide. This reaction typically requires a catalyst and can be performed under microwave irradiation to improve yields and reduce reaction times .
Another method involves the reaction of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination. This method provides a variety of aryl phosphonates and is applicable for the synthesis of pharmaceutically relevant compounds .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using catalysts such as palladium or copper. These reactions can be performed under controlled conditions to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Diethyl [ethoxy(phenyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide for substitution reactions. These reactions are typically performed under controlled temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphonates. These products have various applications in different fields .
Scientific Research Applications
Diethyl [ethoxy(phenyl)methyl]phosphonate has several scientific research applications:
Mechanism of Action
The mechanism of action of diethyl [ethoxy(phenyl)methyl]phosphonate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with these targets, leading to inhibition of their activity. This mechanism is particularly relevant in its use as an enzyme inhibitor and in the development of pharmaceuticals .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to diethyl [ethoxy(phenyl)methyl]phosphonate include:
- Diethyl benzylphosphonate
- Diethyl (methylthiomethyl)phosphonate
- Diethyl (ethylthiomethyl)phosphonate
Uniqueness
This compound is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and interact with different molecular targets. This versatility makes it valuable in multiple fields, including chemistry, biology, medicine, and industry .
Properties
CAS No. |
13676-09-0 |
---|---|
Molecular Formula |
C13H21O4P |
Molecular Weight |
272.28 g/mol |
IUPAC Name |
[diethoxyphosphoryl(ethoxy)methyl]benzene |
InChI |
InChI=1S/C13H21O4P/c1-4-15-13(12-10-8-7-9-11-12)18(14,16-5-2)17-6-3/h7-11,13H,4-6H2,1-3H3 |
InChI Key |
HLYDPWKCSXLNEP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=CC=CC=C1)P(=O)(OCC)OCC |
Origin of Product |
United States |
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